4-(4-chloro-2-methylphenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide
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Overview
Description
4-(4-chloro-2-methylphenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a tetrazole ring and a chlorinated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Tetrazole Formation: The phenoxy intermediate is then reacted with sodium azide and a suitable catalyst to introduce the tetrazole ring.
Amide Bond Formation: The final step involves coupling the tetrazole-containing intermediate with a butanoyl chloride derivative under basic conditions to form the desired butanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove specific functional groups or reduce the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Industrial Processes: The compound’s reactivity and stability make it useful in various industrial applications, including the synthesis of other complex molecules and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and chlorinated phenoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1: This compound shares structural similarities with 4-(4-chloro-2-methylphenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide, particularly in the phenoxy and chlorinated groups.
2-butyl-4-chloro-4,5-dihydro-5-hydroxymethyl-1- [2’- (2-triphenylmethyl-1,2,3,4-2H-tetrazol-5-yl)-1,1’-biphenyl-4-methyl]-1H-imidazole: This compound contains a tetrazole ring and is used in medicinal chemistry for its biological activity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C18H18ClN5O2 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-[3-(tetrazol-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C18H18ClN5O2/c1-13-10-14(19)7-8-17(13)26-9-3-6-18(25)21-15-4-2-5-16(11-15)24-12-20-22-23-24/h2,4-5,7-8,10-12H,3,6,9H2,1H3,(H,21,25) |
InChI Key |
FHYARHNEBSCLEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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